3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide
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Overview
Description
3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
The synthesis of 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of the thiophene derivative with an amine.
Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride.
Final functionalization:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: The unique electronic properties of the thiophene ring make this compound of interest in the development of organic semiconductors and conductive polymers.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar compounds to 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide include other thiophene derivatives with sulfonamide and carboxamide groups. These compounds may have similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct electronic and steric properties.
Some similar compounds include:
- 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- 3-formylphenylboronic acid
- 4-formylphenylboronic acid
These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
IUPAC Name |
3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S2/c1-13-6-8-17(11-15(13)3)24(4)29(26,27)19-9-10-28-20(19)21(25)23-16-7-5-14(2)18(22)12-16/h5-12H,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTRTYREYQFUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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